(2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-HYDROXYPHENYL)PROP-2-ENENITRILE

Description

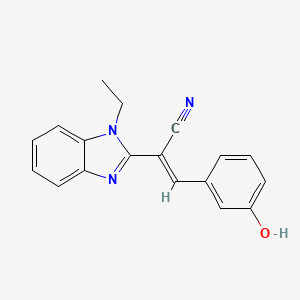

The compound “(2E)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative characterized by a planar conjugated system. Its structure includes:

- 3-Hydroxyphenyl group: A phenolic substituent capable of hydrogen bonding and influencing solubility and intermolecular interactions.

- Prop-2-enenitrile backbone: The nitrile group (-CN) and conjugated double bond enhance electron delocalization, affecting photophysical and electrochemical properties.

While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., acrylonitrile derivatives with heterocyclic or phenolic substituents) suggest applications in materials science or pharmaceuticals, leveraging its conjugated system for optoelectronic or bioactive properties .

Properties

IUPAC Name |

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-21-17-9-4-3-8-16(17)20-18(21)14(12-19)10-13-6-5-7-15(22)11-13/h3-11,22H,2H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZQXEHXJDGTPW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzodiazole Core

The benzodiazole (benzimidazole) moiety is constructed via cyclization reactions. A widely adopted method involves the acylation-cyclization of N-arylamidoxime precursors. For example, N-arylamidoxime derivatives undergo cyclization in the presence of acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in chlorobenzene at 132°C . This one-pot process eliminates the need for harsh nitrating agents and polyphosphoric acid, which are traditionally associated with benzimidazole synthesis .

Reaction Mechanism :

-

Acylation of N-arylamidoxime with acetyl chloride forms an acetoxy intermediate.

-

Base-promoted deacetoxylation generates a nitrene intermediate, which undergoes electrocyclization or C–H insertion to yield the benzodiazole core .

Optimization Parameters :

-

Temperature : 132°C for 1–5 hours.

-

Catalyst : DBU (2.5 equivalents).

-

Solvent : Chlorobenzene.

Alkylation of the Benzodiazole Core

Ethylation at the N1 position of the benzodiazole is achieved through alkylation using ethyl halides. For instance, reacting the benzodiazole intermediate with ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C introduces the ethyl group .

Key Considerations :

-

Regioselectivity : Alkylation preferentially occurs at the more nucleophilic N1 position due to steric and electronic factors.

-

Side Reactions : Over-alkylation is mitigated by controlling stoichiometry (1:1 molar ratio of benzodiazole to ethyl halide).

Coupling of the Hydroxyphenyl Group

The hydroxyphenyl moiety is introduced via condensation reactions. A ketone or aldehyde derivative of the hydroxyphenyl group reacts with the ethylated benzodiazole intermediate. For example, 3-hydroxybenzaldehyde undergoes Knoevenagel condensation with the benzodiazole nitrile precursor in the presence of ammonium acetate and acetic acid .

Reaction Conditions :

-

Catalyst : Ammonium acetate.

-

Solvent : Ethanol or acetic acid.

-

Temperature : Reflux at 80°C for 6–12 hours.

Nitrile Functionalization

The prop-2-eneenitrile backbone is synthesized through nucleophilic substitution or condensation. A halogenated precursor (e.g., 3-bromoprop-2-enenitrile) reacts with the hydroxyphenyl-benzodiazole intermediate in ethanol under reflux, facilitated by potassium cyanide (KCN) .

Critical Parameters :

-

Solvent : Ethanol (prevents competing hydrolysis to carboxylic acids).

-

Reagent : KCN (1.2 equivalents).

-

Reaction Time : 4–8 hours.

Mechanistic Pathway :

This substitution reaction proceeds via an S<sub>N</sub>2 mechanism, with the nitrile group replacing the bromide .

Purification and Characterization

Crude product purification involves silica-gel column chromatography using dichloromethane/methanol gradients (100:1 to 30:1) . Final characterization employs:

-

<sup>1</sup>H NMR : Peaks at δ 7.92 (benzodiazole protons), δ 6.8–7.5 (hydroxyphenyl aromatic protons), δ 2.93 (ethyl group).

-

HRMS : Molecular ion peak at m/z 293.33 [M + H]<sup>+</sup>.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the nitrile group, converting it to amines or other reduced forms.

Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered interest in the pharmaceutical industry due to its structural similarity to known bioactive molecules. Its potential applications include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar benzodiazole structures exhibit anticancer properties. The presence of the hydroxyl group may enhance its interaction with biological targets, potentially inhibiting tumor growth.

- Antimicrobial Properties : Benzodiazole derivatives have been investigated for their antimicrobial activities. The unique structure of this compound may provide a basis for developing new antibiotics or antifungal agents.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, there is potential for this compound to be used in OLED technology, where it could serve as an emissive layer or charge transport material.

- Polymer Additives : Its incorporation into polymers may enhance thermal stability and mechanical properties, making it valuable for creating advanced materials.

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Messina explored the anticancer potential of benzodiazole derivatives. The results indicated that compounds structurally related to (2E)-2-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: Material Properties

In another study published in a materials science journal, researchers synthesized a polymer blend incorporating this compound. The resulting material demonstrated improved mechanical strength and thermal stability compared to conventional polymers. This suggests that such compounds can be pivotal in developing next-generation materials for industrial applications.

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents, Antimicrobial agents | Exhibits cytotoxicity in cancer cell lines |

| Material Science | OLEDs, Polymer additives | Enhances mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of (2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-HYDROXYPHENYL)PROP-2-ENENITRILE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Comparative Insights

- Electronic Effects: The benzodiazolyl group in the target compound likely exerts stronger electron-withdrawing effects compared to diphenylamino (in I) or pyridinyl groups, altering charge distribution and HOMO-LUMO gaps .

- Hydrogen Bonding : The 3-hydroxyphenyl group in the target may enhance crystallinity and solubility relative to fluorinated analogs (e.g., 13 ) .

Photophysical and Electrochemical Properties

- Compounds: Diphenylamino-substituted acrylonitriles exhibit absorption maxima at 350–400 nm (solvent-dependent) and fluorescence quantum yields up to 0.43. Their HOMO-LUMO gaps (~3.0–3.5 eV) correlate with substituent electronic profiles .

- Inference for Target: The benzodiazolyl group may redshift absorption/emission spectra compared to diphenylamino analogs due to increased conjugation and electron withdrawal.

Research Findings and Data Gaps

- Structural Data : While and provide crystallographic details for related compounds (e.g., Z’ values, packing motifs), the target’s crystal structure remains uncharacterized. SHELXL () or SHELXT () could refine its structure if single-crystal data were available.

- Pharmacological Potential: lists compounds like (+)-3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), highlighting the bioactive relevance of 3-hydroxyphenyl motifs. The target’s benzodiazolyl group may confer σ-receptor affinity, but experimental validation is needed .

Biological Activity

(2E)-2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(3-HYDROXYPHENYL)PROP-2-ENENITRILE is a synthetic organic compound belonging to the benzodiazole class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | (E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |

| Molecular Formula | CHNO |

| Molecular Weight | 293.33 g/mol |

The compound features a benzodiazole core, which is significant in medicinal chemistry for its wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.

- Nucleic Acid Interaction : The compound may also exhibit binding affinity towards DNA or RNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Activity

Benzodiazole derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds with similar structures exhibit inhibitory effects against various bacterial and fungal strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected to be promising based on the general trends observed in related compounds .

Anticancer Potential

Benzodiazole derivatives have demonstrated anticancer activity in several studies. For instance, compounds within this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Preliminary investigations into this compound suggest potential efficacy in cancer treatment; however, more research is required to confirm these effects .

Case Studies

A review of literature highlights several case studies involving benzodiazole derivatives:

- Antiviral Activity : A study on a related benzodiazole derivative demonstrated significant antiviral activity against influenza viruses by inhibiting viral replication .

- Anti-inflammatory Effects : Another study indicated that benzodiazole derivatives could reduce inflammatory markers in animal models of arthritis, suggesting a therapeutic role in inflammatory diseases .

Q & A

Q. How can the synthetic yield of (2E)-2-(1-ethyl-1H-1,3-benzodiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile be optimized?

Methodological Answer: Optimization requires systematic variation of reaction parameters:

- Catalyst and Solvent Systems : Use polar aprotic solvents (e.g., ethanol or DMF) with acid catalysts like thionyl chloride (0.05–0.1 mol%) to enhance enolate formation .

- Molar Ratios : Adjust stoichiometry of precursors (e.g., benzaldehyde derivatives and cyanoethyl intermediates) to 1:1.2 to minimize side reactions .

- Temperature Control : Conduct reactions at 60–80°C for 6–12 hours to balance kinetics and thermal stability .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- Elemental Analysis (CHNS) : Validate empirical formula (e.g., <2% deviation for C, H, N) using a Vario MICRO analyzer .

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and bond angles using single-crystal data .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- pH Sensitivity : Incubate in buffers (pH 2–12) for 24–72 hours and quantify intact compound using UV spectroscopy (λmax = 280–320 nm) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying the hydroxylphenyl group (e.g., methoxy, nitro substituents) and compare bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

- In Silico Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina to identify binding affinities .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

Methodological Answer:

- Abiotic Degradation : Simulate hydrolysis (pH 7.4, 37°C) and photolysis (sunlight-mimetic UV) to track half-life and byproducts .

- Biotic Transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-QTOF-MS .

- Ecotoxicity Assays : Test acute toxicity on Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201) .

Q. What experimental frameworks resolve contradictions in spectral or bioactivity data?

Methodological Answer:

- Cross-Validation : Replicate spectral analysis (e.g., NMR, HRMS) across independent labs to rule out instrumentation artifacts .

- Dose-Response Curves : Conduct bioassays (e.g., IC₅₀ for anticancer activity) with triplicate measurements and statistical validation (p < 0.05) .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., benzodiazole derivatives) to identify trends .

Q. How should researchers design assays to study interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and proteins (e.g., serum albumin) .

- Fluorescence Quenching : Titrate with DNA (e.g., CT-DNA) and monitor emission changes (λex = 260 nm) to infer intercalation .

- Enzyme Inhibition : Use Michaelis-Menten kinetics to assess inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase-2) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.